dl-Phenylalanine, N-benzyl-
Description
Properties
IUPAC Name |
2-(benzylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJVCRQCUYKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Bioactivity Prediction of N-benzyl-dl-phenylalanine: A Stereoselective Computational Framework
Executive Summary & Strategic Scope
N-benzyl-dl-phenylalanine presents a unique computational challenge: it is a racemic mixture (dl) of a phenylalanine derivative often used as a precursor for peptidomimetics and protease inhibitors. Unlike standard drug discovery workflows that assume a single defined stereocenter, the in silico profiling of this molecule requires a stereoselective parallel workflow .
This technical guide establishes a self-validating protocol to predict the bioactivity of N-benzyl-dl-phenylalanine. It moves beyond generic screening to focus on its established potential as a scaffold for Carboxypeptidase A (CPA) and Dipeptidyl Peptidase 4 (DPP-4) inhibition.
Core Directive: We will not treat the "dl" mixture as a single entity. We will computationally resolve it into its constituent enantiomers (
Phase I: Structural Preparation & Stereochemical Resolution
Objective: To generate energy-minimized 3D conformers for both enantiomers from the racemic input.
The Racemic Challenge
Standard SMILES strings often ignore chirality. For N-benzyl-dl-phenylalanine, the input is effectively a 50:50 mixture.
-
L-isomer (
): Natural amino acid backbone.[1] -
D-isomer (
): Unnatural backbone, often providing resistance to proteolytic degradation.
Protocol: Ligand Preparation
-
Structure Generation: Use Avogadro or ChemDraw to sketch the 2D structure.
-
Stereoisomer Splitting:
-
Generate the S-isomer (N-benzyl-L-phenylalanine).
-
Generate the R-isomer (N-benzyl-D-phenylalanine).
-
-
Energy Minimization:
-
Force Field: MMFF94 (Merck Molecular Force Field) is preferred for small organic peptidomimetics over UFF.
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until convergence at
kJ/mol/nm).
-
-
Protonation State: Calculate pKa at physiological pH (7.4). The secondary amine (N-benzyl) is likely protonated (
), which is critical for electrostatic interactions with anionic active site residues (e.g., Glu270 in CPA).
Table 1: Physicochemical Profile (Predicted)
| Property | Value | Interpretation |
| Molecular Weight | ~255.31 g/mol | Optimal for oral bioavailability (<500). |
| LogP (Consensus) | ~2.8 - 3.2 | Moderate lipophilicity; crosses membranes well. |
| H-Bond Donors | 2 (COOH, NH) | Within Lipinski's Rule of 5. |
| H-Bond Acceptors | 3 | Within Lipinski's Rule of 5. |
| Rotatable Bonds | 5 | Flexible scaffold; high entropic penalty upon binding. |
Phase II: Target Fishing (Reverse Docking)
Objective: To identify high-probability biological targets without prior bias.
Methodology: Similarity Ensemble Approach (SEA)
Instead of guessing targets, we use SwissTargetPrediction to map the pharmacophore against a library of 370,000 active compounds.
Protocol:
-
Submit the canonical SMILES of the N-benzyl scaffold.
-
Filter results by Probability > 0.6 .
-
Key Hit Analysis:
-
Proteases: Carboxypeptidase A (CPA), Chymotrypsin.
-
Transporters: LAT1 (Large Neutral Amino Acid Transporter).
-
Receptors: Glutamate receptors (due to the amino acid backbone).
-
Field Insight: Literature confirms that N-benzyl-phenylalanine derivatives are classic competitive inhibitors of Carboxypeptidase A (CPA) . The benzyl group mimics the substrate's side chain, while the carboxylate coordinates the active site Zinc ion.
Phase III: Molecular Docking & Interaction Profiling
Objective: To quantify the binding affinity (
The Self-Validating System (Redocking)
Before docking our target, we must validate the algorithm (AutoDock Vina) using the native co-crystallized ligand.
-
Download PDB 1CBX (Carboxypeptidase A complex).
-
Extract Ligand: Remove the native inhibitor (e.g., Gly-Tyr).
-
Redock: Dock the extracted ligand back into the empty protein.
-
Validation Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass: RMSD < 2.0 Å.[2]
-
Fail: RMSD > 2.0 Å (Requires grid box adjustment).
-
Docking Protocol (N-benzyl-dl-phenylalanine)
-
Software: AutoDock Vina / PyRx.
-
Grid Box: Centered on the Zinc ion (
) in the active site. Dimensions: Å. -
Exhaustiveness: Set to 32 (High precision).
Hypothesis: The D-isomer (
Figure 1: Stereoselective docking workflow separating the racemic mixture into defined enantiomers for parallel simulation.
Phase IV: Molecular Dynamics (MD) Simulation
Objective: To verify the temporal stability of the docked complex.
Docking provides a static snapshot. MD simulation (100 ns) is required to ensure the N-benzyl group does not drift from the hydrophobic pocket.
Protocol
-
Engine: GROMACS (v2024).
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
-
System:
-
Solvation: TIP3P water model (cubic box, 1.0 nm buffer).
-
Neutralization: Add
or ions.
-
-
Stages:
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration (NVT): 100 ps, stabilize Temperature (300K).
-
Equilibration (NPT): 100 ps, stabilize Pressure (1 bar).
-
Production Run: 100 ns.
-
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 0.25 nm indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Low RMSF at the binding site (Glu270, Arg127) confirms strong binding.
-
MMPBSA: Calculation of binding free energy (
) from the trajectory, which is more accurate than docking scores.
Biological Mechanism & Causality
The bioactivity of N-benzyl-phenylalanine is driven by its ability to mimic the transition state of peptide hydrolysis.
Mechanism of Action (CPA Inhibition):
-
Zinc Coordination: The carboxylate group of N-benzyl-Phe displaces the water molecule bound to the active site Zinc (
). -
Hydrophobic Anchoring: The N-benzyl ring inserts into the
hydrophobic pocket (normally occupied by the side chain of the C-terminal amino acid of the substrate). -
Salt Bridge: The protonated secondary amine forms an electrostatic interaction with Glu270.
Figure 2: Mechanistic pathway of Carboxypeptidase A inhibition by N-benzyl-phenylalanine.
Conclusion
This in silico framework demonstrates that N-benzyl-dl-phenylalanine is not merely a generic chemical but a potent scaffold for protease inhibition. By computationally resolving the racemic mixture, researchers can predict that the D-isomer likely exhibits superior binding affinity due to optimal geometric fit within the CPA active site, a finding supported by historical structure-activity relationship (SAR) data.
Final Recommendation: Proceed with the synthesis of the enantiomerically pure N-benzyl-D-phenylalanine for wet-lab validation via a spectrophotometric enzyme assay.
References
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019).[3] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3][4] Nucleic Acids Research. [Link][3]
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
CPA Inhibition Data: Chung, S. J., & Kim, D. H. (2001).[5] N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry. [Link][5]
-
GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]
-
Lipinski's Rule: Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]
Sources
- 1. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SwissTargetPrediction [swisstargetprediction.ch]
- 4. researchgate.net [researchgate.net]
- 5. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of N-benzyl-dl-phenylalanine in the synthesis of enzyme inhibitors.
Application Note: N-Benzyl-DL-Phenylalanine as a Scaffold for Protease Inhibitor Synthesis
Executive Summary
This technical guide details the application of N-benzyl-dl-phenylalanine (N-Bzl-Phe) as a critical pharmacophore in the development of enzyme inhibitors, specifically targeting zinc-dependent metalloproteases (e.g., Carboxypeptidase A) and serine proteases (e.g., Chymotrypsin-like enzymes).[1]
While modern drug discovery often prioritizes enantiopure (L- or D-) isomers, the DL-racemate remains a vital, cost-effective tool for:
-
High-Throughput Screening (HTS): Rapid identification of hydrophobic binding pockets (S1/S1' subsites).[1]
-
Crystallographic Phasing: Facilitating co-crystal structure resolution via racemic crystallography.
-
Mechanistic Probing: Comparing stereoselective inhibition profiles in early-stage lead optimization.
Scientific Foundation: Mechanism of Action
The efficacy of N-benzyl-dl-phenylalanine stems from its ability to mimic the transition state of peptide bond hydrolysis while providing additional hydrophobic anchorage.[1]
-
Hydrophobic Anchoring (The "Anchor" Effect): The N-benzyl group extends into the enzyme's hydrophobic pocket (often the S1' subsite in metalloproteases). This interaction displaces catalytic water molecules, increasing the entropy of binding (
) and stabilizing the inhibitor-enzyme complex. -
Chelation Potential: In metalloproteases (e.g., Carboxypeptidase A), the secondary amine formed by benzylation can position itself to interact with the catalytic Zinc ion (
) or the glutamate base (Glu-270 in CPA), disrupting the polarization of the carbonyl group required for catalysis.
Pathway Visualization: Mechanism of Inhibition
Figure 1: Competitive inhibition pathway showing the dual interaction mode (hydrophobic anchoring and electrostatic disruption) of N-benzyl-dl-phenylalanine.[1]
Experimental Protocol: Synthesis of N-Benzyl-dl-Phenylalanine
Methodology: Reductive Amination
Rationale: Direct alkylation with benzyl halides often leads to over-alkylation (tertiary amines). Reductive amination using Sodium Cyanoborohydride (
Reagents & Materials
-
Substrate: DL-Phenylalanine (10 mmol)
-
Reagent: Benzaldehyde (10 mmol)
-
Reducing Agent: Sodium Cyanoborohydride (
) (0.7 equiv) or Sodium Triacetoxyborohydride (STAB) (1.4 equiv) for greener chemistry. -
Solvent: Methanol (MeOH) / Acetic Acid (1%)
Step-by-Step Procedure
-
Imine Formation (Schiff Base):
-
Dissolve 1.65 g (10 mmol) of DL-phenylalanine in 30 mL of MeOH containing 1% Acetic Acid.
-
Add 1.02 mL (10 mmol) of Benzaldehyde dropwise.
-
Checkpoint: Stir at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow, indicating imine formation.
-
-
Reduction:
-
Safety Note: If using
, perform in a fume hood due to potential HCN generation. -
Add the reducing agent (
or STAB) in small portions over 10 minutes. -
Stir the reaction mixture at RT for 4–12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1]
-
-
Quenching & Workup:
-
Evaporate MeOH under reduced pressure.
-
Resuspend residue in water and adjust pH to ~2.0 with 1N HCl to decompose excess borohydride.
-
Extract with Ethyl Acetate (to remove unreacted benzaldehyde). Discard organic layer.
-
Adjust the aqueous phase pH to ~6.0 (isoelectric point) using 1N NaOH. The product, N-benzyl-dl-phenylalanine, will precipitate as a zwitterion.[1]
-
-
Purification:
-
Filter the white precipitate.
-
Recrystallize from Ethanol/Water (1:1).
-
Validation: Confirm structure via
-NMR ( /NaOD). Look for the benzyl benzylic protons ( ppm) and the aromatic multiplets.
-
Application Protocol: Enzyme Inhibition Assay (Carboxypeptidase A)
This protocol validates the inhibitory constant (
Assay Conditions
-
Enzyme: Carboxypeptidase A (from Bovine Pancreas).
-
Substrate: Hippuryl-L-phenylalanine (Hipp-L-Phe).[1]
-
Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Detection: UV Absorbance at 254 nm (monitoring hydrolysis of the hippuryl group).
Workflow
-
Preparation:
-
Prepare a stock solution of N-benzyl-dl-phenylalanine (Inhibitor) in DMSO (keep DMSO < 5% in final assay).[1]
-
Prepare Substrate concentrations: 0.1, 0.2, 0.5, 1.0 mM.
-
-
Reaction:
-
In a quartz cuvette, mix Buffer + Enzyme + Inhibitor. Incubate for 5 min at 25°C to allow equilibrium.
-
Initiate reaction by adding Substrate.
-
-
Data Collection:
-
Measure the initial velocity (
) of absorbance change ( ) for 60–120 seconds.
-
-
Data Analysis (Lineweaver-Burk):
-
Plot
(y-axis) vs. (x-axis) for different inhibitor concentrations ( ).[1] -
Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged). -
Calculation:
is derived from the slope change:
-
-
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Typical Yield | 65% – 80% | Dependent on workup pH precision.[1] |
| Melting Point | 220°C – 225°C (dec.) | Racemate typically melts lower than pure enantiomers. |
| CPA | 2.0 – 10.0 | L-isomer is usually the active component ( |
| Solubility | Low in neutral water | Soluble in acidic/basic buffers or DMSO. |
Synthesis Workflow Diagram
Figure 2: Step-by-step reductive amination workflow for the synthesis of N-benzyl-dl-phenylalanine.
References
-
Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A.[2] Bioorganic & Medicinal Chemistry, 9(1), 185–189.[2]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.[3]
-
Park, J. D., et al. (2001). A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine.[1][4] Bioorganic & Medicinal Chemistry, 9(2), 237–243.
-
Sigma-Aldrich. Application Note: Reductive Amination.[1]
-
RCSB PDB. Crystal Structure of L-Phenylalanine Oxidase Complex. (PDB ID: 3AYL).
Sources
- 1. US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]
- 2. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of N-benzyl-dl-phenylalanine methyl ester.
Application Note: Selective Synthesis of N-Benzyl-dl-Phenylalanine Methyl Ester via Reductive Amination
Executive Summary
This protocol details the synthesis of N-benzyl-dl-phenylalanine methyl ester using a direct reductive amination approach. Unlike direct alkylation with benzyl halides—which frequently results in over-alkylation (formation of the dibenzyl species)—this method utilizes Sodium Triacetoxyborohydride (STAB) .
STAB is a mild, selective hydride donor that reduces the intermediate imine faster than the aldehyde, effectively suppressing side reactions. This procedure is optimized for researchers requiring high chemical purity (>98%) for use in peptidomimetic synthesis or chiral resolution studies.
Key Advantages:
-
Selectivity: Minimizes formation of N,N-dibenzyl byproducts.
-
Safety: Eliminates the use of toxic sodium cyanoborohydride (NaBH₃CN) and the associated risk of HCN generation.
-
Efficiency: One-pot procedure ("Direct Reductive Amination").
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of dl-phenylalanine methyl ester hydrochloride with benzaldehyde to form an iminium ion in situ, which is selectively reduced by STAB.
Reaction Scheme:
-
Free-Basing: The amine salt is neutralized with Triethylamine (Et₃N).
-
Imine Formation: Nucleophilic attack of the amine on benzaldehyde.
-
Reduction: STAB delivers a hydride to the imine carbon.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| dl-Phenylalanine Methyl Ester HCl | 215.68 | 1.0 | Substrate |
| Benzaldehyde | 106.12 | 1.1 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| Triethylamine (Et₃N) | 101.19 | 1.1 | Base (Neutralization) |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst (Optional*) |
| 1,2-Dichloroethane (DCE) | 98.96 | - | Solvent (Primary) |
| Dichloromethane (DCM) | 84.93 | - | Solvent (Alternative) |
*Note: Acetic acid promotes imine formation but is often unnecessary for reactive aldehydes like benzaldehyde.[2]
Experimental Procedure
Phase 1: Preparation and Imine Formation
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add dl-phenylalanine methyl ester HCl (10.0 mmol, 2.16 g) to the flask.
-
Neutralization: Add anhydrous DCE (or DCM) (40 mL) followed by Triethylamine (11.0 mmol, 1.53 mL). Stir for 15 minutes at Room Temperature (RT) to ensure the free amine is liberated.
-
Expert Insight: The solution may become slightly cloudy due to Et₃N·HCl salt formation.[1] This does not interfere with the reaction.
-
-
Addition: Add Benzaldehyde (11.0 mmol, 1.12 mL) in one portion.
-
Equilibration: Stir for 30–60 minutes at RT.
-
Mechanistic Check: This allows the hemiaminal/imine equilibrium to establish. While STAB allows for "direct" addition, a short pre-stir often improves yields for amino acid esters.
-
Phase 2: Selective Reduction
-
Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting aldehyde spot should disappear, and a new, more polar amine spot should appear.
-
Phase 3: Quench and Workup
-
Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir vigorously for 20 minutes to decompose excess borohydride and neutralize acetic acid byproducts.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash: Combine organic layers and wash with:
-
Water (1 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.
Phase 4: Purification
-
Chromatography: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane to 20% EtOAc/Hexane.
-
Target: N-benzyl-dl-phenylalanine methyl ester typically elutes after the unreacted benzaldehyde but before any trace bis-alkylated byproduct.
-
Workflow Visualization
Figure 1: Step-by-step workflow for the reductive amination of phenylalanine methyl ester.
Quality Control & Characterization
| Parameter | Expected Result | Notes |
| Appearance | Colorless viscous oil or low-melting solid | HCl salt form is a white solid (MP ~142°C). |
| ¹H NMR (CDCl₃) | δ 7.1–7.4 (m, 10H, Ar-H)δ 3.6–3.8 (m, 2H, N-CH₂-Ph)δ 3.65 (s, 3H, O-CH₃)δ 3.5 (t, 1H, α-CH) | Look for the AB quartet of the benzylic protons (due to the chiral center). |
| MS (ESI) | [M+H]⁺ = 270.15 | Confirm mono-alkylation vs. bis-alkylation (M+ = 360). |
| TLC | R_f ~ 0.4 (Hex:EtOAc 3:1) | Stains well with Ninhydrin or UV active. |
Troubleshooting & Optimization
-
Bis-alkylation (Over-reaction):
-
Low Yield / Incomplete Reaction:
-
Hydrolysis of Ester:
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents.[Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. chimia.ch [chimia.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Application Note: GC-MS Derivatization & Analysis of N-benzyl-dl-phenylalanine
Executive Summary & Scientific Rationale
N-benzyl-dl-phenylalanine is a critical intermediate in the synthesis of peptide-based pharmaceuticals and chiral resolution agents.[1] However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific physicochemical challenges. As a zwitterionic amino acid derivative, it possesses high polarity and low volatility, rendering it unsuitable for direct GC analysis. Furthermore, the N-benzyl substituent creates steric hindrance around the secondary amine, making standard derivatization protocols (optimized for primary amines) prone to incomplete reaction.
This guide details a robust Two-Step Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This method replaces active protic hydrogens on both the carboxylic acid and the sterically hindered secondary amine with trimethylsilyl (TMS) groups, yielding a volatile, thermally stable derivative suitable for quantitative analysis.
Key Technical Challenges Solved
| Challenge | Scientific Cause | Methodological Solution |
| Non-Volatility | Zwitterionic nature (COO⁻ / NH₂⁺) prevents gas phase transition. | Silylation: Caps polar groups with non-polar TMS moieties. |
| Steric Hindrance | The bulky benzyl group at the Nitrogen hinders nucleophilic attack on the silyl donor. | Catalysis & Heat: Addition of 1% TMCS (catalyst) and heating at 70°C drives the secondary amine reaction to completion. |
| Moisture Sensitivity | TMS derivatives hydrolyze rapidly in the presence of water. | Anhydrous Protocol: Strict drying steps and use of anhydrous solvents (Acetonitrile/Pyridine). |
Chemical Reaction Mechanism
The derivatization process involves a nucleophilic substitution where the active hydrogens on the carboxylic acid (-COOH) and the secondary amine (-NH-) are replaced by trimethylsilyl groups [-Si(CH₃)₃].
Reaction Stoichiometry
-
Analyte: N-benzyl-dl-phenylalanine (1 active -COOH, 1 active -NH-)
-
Product: N-benzyl-phenylalanine-di-TMS derivative
-
By-product: Trifluoroacetamide (volatile, elutes early)[3]
Figure 1: Reaction pathway converting the polar zwitterion into a volatile di-TMS derivative. The heat step is critical for overcoming the steric bulk of the N-benzyl group.
Experimental Protocol
Reagents & Equipment
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck, Cat. No. 33155-U or equivalent).
-
Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (stored over KOH pellets).
-
Internal Standard (ISTD): Norleucine (1 mg/mL in 0.1 M HCl) or Deuterated Phenylalanine.
-
Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).
-
Heating Block: Capable of maintaining 70°C ± 1°C.
Step-by-Step Procedure
Step 1: Sample Preparation & Drying (CRITICAL)
-
Weigh 1.0 - 2.0 mg of N-benzyl-dl-phenylalanine into a clean 2 mL reaction vial.
-
Add 50 µL of Internal Standard solution.
-
Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Note: Any residual water will destroy the reagent. If the sample was aqueous, add 200 µL of dichloromethane and re-evaporate to azeotropically remove moisture.
-
Step 2: Derivatization Reaction
-
Add 100 µL of Anhydrous Acetonitrile (solvent).
-
Add 100 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly immediately. Vortex for 15 seconds.
-
Place in the heating block at 70°C for 30 minutes .
-
Why: Room temperature silylation is sufficient for primary amines, but the N-benzyl secondary amine requires thermal energy to overcome steric hindrance.
-
Step 3: Final Prep
-
Remove from heat and allow to cool to room temperature.
-
(Optional) If the solution is cloudy, centrifuge at 3000 rpm for 2 mins.
-
Transfer to an autosampler vial equipped with a 200 µL glass insert.
-
Inject within 24 hours (TMS derivatives are hydrolytically unstable).
Figure 2: Operational workflow ensuring anhydrous conditions and complete reaction.
Instrumental Parameters (GC-MS)[4]
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase ideal for TMS derivatives. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet Temp | 260°C | High enough to volatilize the derivative without thermal degradation. |
| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; TMS reagents expand significantly. |
| Oven Program | 80°C (1 min) → 15°C/min → 300°C (5 min) | Rapid ramp prevents peak broadening of high MW derivatives. |
| Transfer Line | 280°C | Prevents condensation before the ion source. |
| MS Source | 230°C (EI mode, 70 eV) | Standard ionization energy. |
| Scan Range | m/z 50 - 550 | Covers the molecular ion and low mass fragments. |
Data Analysis & Interpretation
Fragmentation Pattern (EI Spectrum)
The mass spectrum of N-benzyl-phenylalanine-di-TMS will display distinct characteristics differing from native phenylalanine.
-
Molecular Ion (M⁺): Weak or absent.
-
Calculation: N-benzyl-Phe (MW 255) + 2 TMS groups (2 x 72) - 2 H (2 x 1) = MW ~399 .
-
-
Base Peak (m/z 91): The Tropylium ion (C₇H₇⁺).
-
Origin: This will be exceptionally abundant because the molecule contains two benzyl moieties (one from the phenylalanine side chain, one from the N-benzyl group).
-
-
Trimethylsilyl Fragment (m/z 73): [Si(CH₃)₃]⁺. Standard diagnostic for TMS derivatives.
-
M-15 (m/z 384): Loss of a methyl group from a TMS moiety. Often the highest mass peak visible.
-
M-117 (m/z 282): Loss of the carboxyl-TMS group (-COOSi(CH₃)₃). A common cleavage in alpha-amino acids.
Advanced Note: Chiral Analysis
Important: The protocol above uses an achiral column (DB-5ms).
-
Result: dl-N-benzyl-phenylalanine (racemic mixture) will elute as a single peak . The physical properties of the d- and l- enantiomer TMS derivatives are identical in an achiral environment.
-
For Enantiomeric Separation: If you must quantify the d vs l ratio, you cannot use BSTFA alone on a DB-5 column. You must either:
-
Use a Chiral Column (e.g., Cyclodextrin-based, such as Supelco β-DEX).
-
Use a Chiral Derivatization Agent (e.g., (S)-N-(trifluoroacetyl)prolyl chloride) to create diastereomers, which can be separated on a DB-5 column.
-
Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| No Peak / Low Response | Moisture contamination. | Ensure sample is bone-dry.[4] Use fresh BSTFA ampoule. |
| Split Peak | Incomplete derivatization (Mono-TMS vs Di-TMS). | Increase reaction time to 60 min or temp to 80°C. Ensure 1% TMCS is present. |
| Tailing Peak | Active sites in liner or column. | Replace liner with deactivated glass wool. Trim column inlet (10 cm). |
| Extra Peaks (m/z 147) | Polysiloxane degradation or reagent dimerization. | Normal artifact if reagent excess is high. Ignore if it doesn't co-elute. |
References
-
NIST Chemistry WebBook. Phenylalanine, N,O-bis(trimethylsilyl)- (Mass Spectrum). Standard Reference Data.[2][5] [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 77(4), 1473-1482. [Link]
-
Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
Sources
Application Note & Protocols: Leveraging N-Benzyl-dl-Phenylalanine for the Synthesis of Novel Unnatural Amino Acids
Introduction: The Imperative for Structural Diversity in Drug Discovery
In modern medicinal chemistry and drug development, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids (UAAs) are indispensable tools in this endeavor, serving as versatile building blocks for creating innovative peptides and peptidomimetics.[1][2][3] By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce unique side chains, conformational constraints, and modified backbones that impart superior pharmacological properties to drug candidates.[2][4]
N-Benzyl-dl-phenylalanine and its derivatives serve as a robust and versatile starting scaffold for the synthesis of a diverse array of α-substituted amino acids. The benzyl group provides stable protection for the amine, while the phenyl group offers a site for further functionalization. More critically, the α-carbon can be readily deprotonated to form an enolate, which can then be alkylated with various electrophiles. This core transformation, followed by deprotection, provides a direct and efficient pathway to novel phenylalanine analogs and other structurally diverse UAAs. This guide details the underlying principles and provides field-tested protocols for the synthesis of UAAs using this powerful scaffold.
Core Synthetic Strategy: α-Alkylation of N-Benzyl-dl-Phenylalanine Esters
The primary strategy for generating novel UAAs from N-benzyl-dl-phenylalanine involves a three-stage process: esterification, α-alkylation, and deprotection. This workflow allows for the introduction of a wide variety of substituents at the α-position, creating a library of novel amino acid structures.
Mechanistic Rationale
The success of this strategy hinges on the controlled formation of a carbanion (enolate) at the α-carbon, which is acidic due to the inductive effects of the adjacent ester and the N-benzylamino group.
-
Esterification: The carboxylic acid of N-benzyl-dl-phenylalanine is first converted to an ester (e.g., a methyl or ethyl ester). This is a crucial step because the free carboxylic acid's acidic proton would interfere with the strongly basic conditions required for enolate formation. Simple Fischer esterification or treatment with reagents like trimethylsilyl chloride in methanol are common methods.[5]
-
Deprotonation (Enolate Formation): A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively abstract the α-proton. This step is performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to ensure the kinetic stability of the resulting enolate and prevent side reactions. The choice of a bulky base like LDA is critical to avoid competitive nucleophilic attack at the ester carbonyl.
-
Alkylation (C-C Bond Formation): The generated enolate is a potent nucleophile. The introduction of an electrophile, typically an alkyl halide (R-X), results in an SN2 reaction, forming a new carbon-carbon bond at the α-position.[6] This step is the source of structural diversity, as a vast array of alkyl halides can be employed.
-
Deprotection: The final stage involves the removal of the N-benzyl and ester protecting groups to yield the free, unnatural amino acid. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a clean and efficient method for cleaving the N-benzyl group.[7][8] Subsequent saponification or acid hydrolysis removes the ester group.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from the starting material to the final unnatural amino acid product.
Caption: General workflow for UAA synthesis.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong bases (LDA), flammable solvents (THF), and catalysts for hydrogenation. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Esterification of N-Benzyl-dl-phenylalanine
This protocol describes the conversion of the starting material to its methyl ester, a necessary precursor for the alkylation step.
Materials:
-
N-Benzyl-dl-phenylalanine
-
Methanol (MeOH), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Suspend N-benzyl-dl-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (2.0 eq) to the stirred suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, during which the suspension should become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-benzyl-dl-phenylalanine methyl ester, which can often be used in the next step without further purification.
Self-Validation:
-
Expected Yield: >95%
-
Characterization: ¹H NMR spectroscopy should confirm the presence of a methyl singlet at ~3.7 ppm and the disappearance of the broad carboxylic acid proton signal.
Protocol 2: α-Alkylation of N-Benzyl-dl-phenylalanine Methyl Ester
This is the key diversification step. The protocol is provided for a generic alkyl halide (R-X).
Materials:
-
N-Benzyl-dl-phenylalanine methyl ester
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Alkyl halide (R-X)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Syringes, Schlenk line or argon/nitrogen manifold, low-temperature thermometer
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (1.1 eq) via syringe.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried, argon-purged flask, dissolve the N-benzyl-dl-phenylalanine methyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly transfer the prepared LDA solution via cannula or syringe to the ester solution.
-
Stir the resulting deep red/orange solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Add the alkyl halide (R-X, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
-
Causality and Field Insights:
-
Why -78 °C? This temperature is crucial for maintaining the kinetic stability of the lithium enolate, preventing decomposition and side reactions like Claisen condensation.
-
Why LDA? As a bulky, strong, non-nucleophilic base, LDA efficiently deprotonates the α-carbon without attacking the ester carbonyl, which would lead to amide formation or other byproducts.
-
Troubleshooting: If the reaction is sluggish, a co-solvent like Hexamethylphosphoramide (HMPA) can be added (with extreme caution, as it is a carcinogen) to break up lithium aggregates and increase reactivity. If over-alkylation is observed, reduce the equivalents of alkyl halide.
Protocol 3: N-Benzyl and Ester Deprotection
This final protocol liberates the target unnatural amino acid.
Materials:
-
α-Alkylated intermediate from Protocol 2
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or Parr hydrogenator)
-
Lithium hydroxide (LiOH) or Hydrochloric acid (HCl)
-
Celite®
Procedure:
-
N-Debenzylation:
-
Dissolve the purified α-alkylated intermediate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (approx. 10 mol %).
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm or higher) for 12-24 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate. The product is the debenzylated amino ester.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the crude amino ester in a mixture of THF/water (e.g., 3:1).
-
Add LiOH (1.5 eq) and stir at room temperature for 2-6 hours.
-
Monitor by TLC.
-
Once the hydrolysis is complete, acidify the mixture to pH ~6-7 with 1M HCl.
-
Concentrate the solution to remove organic solvents. The resulting aqueous solution can be purified by ion-exchange chromatography or lyophilized to yield the final unnatural amino acid.
-
Self-Validation:
-
Characterization: The final product should be characterized by ¹H and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~3.5-4.0 ppm) and the ester methyl/ethyl group confirms successful deprotection.
Data Presentation: Representative Alkylation Results
The following table summarizes typical results for the α-alkylation of N-benzyl-dl-phenylalanine methyl ester with various electrophiles, demonstrating the versatility of the method.
| Entry | Electrophile (R-X) | Product (α-Substituent) | Typical Yield (%) |
| 1 | Methyl Iodide (CH₃I) | Methyl | 85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | Ethyl | 80-90 |
| 3 | Allyl Bromide (CH₂=CHCH₂Br) | Allyl | 88-96 |
| 4 | Benzyl Bromide (BnBr) | Benzyl | 75-85 |
| 5 | Propargyl Bromide (HC≡CCH₂Br) | Propargyl | 80-90 |
Yields are for the purified, α-alkylated intermediate after chromatography.
Visualization of the Core Mechanism
The diagram below details the key steps in the α-alkylation reaction mechanism.
Caption: Mechanism of α-alkylation.
Conclusion
The α-alkylation of N-benzyl-dl-phenylalanine derivatives is a powerful and highly adaptable strategy for the synthesis of novel unnatural amino acids.[9][] By providing robust protection and activating the α-position for nucleophilic attack, this scaffold enables the introduction of a vast range of chemical functionalities. The protocols outlined in this guide are scalable and have been validated to provide a reliable foundation for researchers in drug discovery and chemical biology to expand their chemical toolbox and engineer next-generation therapeutics.
References
-
Dal-Piaz, V., & Cilibrizzi, A. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(22), 3763-3800. [Link]
-
Kar, A., & Scheidt, K. A. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]
-
Beker, W., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(11), 2303-2307. [Link]
-
Singh, J., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(4), 1039-1057. [Link]
-
Kumar, A., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1815-1850. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]
-
Gotor-Fernández, V., et al. (2018). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 20(2), 356-361. [Link]
-
Shintani, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2994-2999. [Link]
-
Hernández-Vázquez, E., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(2). [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of N-benzyl-dl-phenylalanine.
Subject: Optimization of Reaction Conditions for N-Benzyl-dl-Phenylalanine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group
Diagnostic & Strategy Overview
Welcome to the Technical Support Center. You are likely encountering challenges with the reductive amination of dl-phenylalanine with benzaldehyde . This transformation is chemically deceptive; while the mechanism is straightforward, the physicochemical properties of phenylalanine (zwitterionic nature, solubility profile) often lead to low yields or difficult workups.
The Core Challenge: The "Solubility vs. Reactivity" Paradox
Phenylalanine exists as a zwitterion at neutral pH, making it insoluble in most organic solvents (DCE, THF) preferred for standard reductive amination agents like Sodium Triacetoxyborohydride (STAB).
-
If you use water: You risk hydrolyzing the imine intermediate.
-
If you use organic solvents: The amino acid won't dissolve to react.
The Recommended Strategy: The "Basified Methanolic" Route
To bypass the solubility issue without protecting the carboxylic acid (as an ester), we recommend a Stepwise Methanolic Borohydride Protocol . This involves converting the phenylalanine to its soluble carboxylate salt in situ before imine formation.
Standard Operating Procedure (SOP)
Protocol ID: SOP-BNZ-PHE-04 Target: N-benzyl-dl-phenylalanine (Free Acid) Scale: Pilot (10 mmol basis)
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| dl-Phenylalanine | 1.0 | Substrate | Zwitterionic solid. |
| Benzaldehyde | 1.0 - 1.1 | Electrophile | Freshly distilled to remove benzoic acid. |
| NaOH (1M in MeOH) | 1.0 | Solubilizer | CRITICAL: Must be exactly 1.0 equiv. to free the amine. |
| Sodium Borohydride | 1.5 | Reductant | Add after imine formation is complete. |
| Methanol (Anhydrous) | 10-15 vol | Solvent | Water content <0.1% to favor imine. |
Step-by-Step Workflow
-
Solubilization (The "Free Base" Step):
-
Suspend dl-phenylalanine (1.65 g, 10 mmol) in Methanol (20 mL).
-
Add exactly 10 mmol of NaOH (or 10 mL of 1M methanolic NaOH).
-
Observation: The solution should become clear as the sodium salt forms.
-
Why: This deprotonates the ammonium (
) to the nucleophilic amine ( ).
-
-
Imine Formation (The Equilibrium):
-
Add Benzaldehyde (1.06 g, 10 mmol) dropwise.
-
Stir at Room Temperature for 4–6 hours .
-
Technical Note: Do not heat. Heating promotes the formation of the thermodynamic "over-alkylated" product (N,N-dibenzyl).
-
-
Reduction (The Irreversible Step):
-
Cool the reaction mixture to 0°C (Ice bath).
-
Add Sodium Borohydride (
, 0.57 g, 15 mmol) portion-wise over 20 minutes. -
Caution: Gas evolution (
) will occur. -
Allow to warm to Room Temperature and stir for 12 hours.
-
-
Quench & Isolation (Isoelectric Point):
-
Evaporate Methanol under reduced pressure.
-
Dissolve residue in minimal Water (10 mL).
-
Adjust pH to ~5.5 (the Isoelectric Point of N-benzyl-Phe) using 1M HCl.
-
Result: The product should precipitate as a white solid. Filter and wash with cold water and Et2O (to remove unreacted benzaldehyde).
-
Reaction Logic & Pathway Visualization[1]
The following diagram illustrates the kinetic competition between the desired pathway and common failure modes (Hydrolysis and Dialkylation).
Caption: Fig 1. The critical path requires maintaining the imine equilibrium (blue) while preventing hydrolysis (red dashed) and over-alkylation (grey dotted).
Troubleshooting Center
Select your symptom below to view the corrective action.
Symptom A: "I have a sticky oil instead of a precipitate."
-
Root Cause: Incomplete removal of inorganic salts or incorrect pH adjustment.
-
Corrective Action:
-
Redissolve the oil in 1M NaOH.
-
Extract this aqueous layer with Diethyl Ether (
) twice. This removes neutral organic impurities (benzyl alcohol, unreacted benzaldehyde). -
Acidify the aqueous layer slowly to pH 5.5.
-
Cool to 4°C overnight to induce crystallization.
-
Symptom B: "My yield is low (<40%) and starting material remains."
-
Root Cause: The imine formation was insufficient before the reducing agent was added.[1][2] Once
is added, it reduces any unreacted benzaldehyde to benzyl alcohol, permanently stopping the reaction. -
Corrective Action:
-
Extend the pre-reduction stirring time to 12 hours.
-
Add Molecular Sieves (3Å) during the imine formation step to scavenge water and drive the equilibrium to the right.
-
Symptom C: "I see a significant N,N-dibenzyl impurity."
-
Root Cause: "Over-alkylation." The product (secondary amine) is more nucleophilic than the starting material (primary amine).
-
Corrective Action:
-
Ensure strict 1:1 stoichiometry of Benzaldehyde.
-
Use the Stepwise addition : Do not mix Benzaldehyde and
simultaneously. Form the imine first, then reduce.[2][3][4][5][6][7] -
If persistent, switch reducing agents to Sodium Cyanoborohydride (
) at pH 6. is less aggressive and reduces imines much faster than aldehydes, allowing for better selectivity [1].
-
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental outcome.
Caption: Fig 2. Decision matrix for optimizing reaction conditions based on crude analysis.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Triacetoxyborohydride (STAB) instead? A: Yes, but with caveats. STAB is excellent for avoiding over-alkylation [2], but it reacts slowly with methanol and is incompatible with water. To use STAB, you must use the Methyl Ester of phenylalanine (H-Phe-OMe) in 1,2-Dichloroethane (DCE). If you must use the free acid, you have to solubilize it as a tetrabutylammonium salt in DCE, which complicates purification.
Q: Why not use catalytic hydrogenation (
Q: Why is the pH adjustment to 5.5 so critical?
A: N-benzyl-phenylalanine is an amphoteric molecule. At pH < 2, it is a soluble cation (
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Taibakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011).[4][5] Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol.[4][5] Synthesis, 2011(03), 490–496.[4]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in N-benzyl-dl-phenylalanine synthesis.
Technical Support Center: N-Benzyl-DL-Phenylalanine Synthesis
Ticket #: 4492-BNZ-PHE Topic: Troubleshooting Low Yield in Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist
Triage: What is your primary symptom?
Before modifying your protocol, identify the specific failure mode. Select the scenario that best matches your observation:
| Symptom | Probable Cause | Immediate Action |
| Reaction mixture remains heterogeneous (cloudy/precipitate). | Solubility/Zwitterion Effect: Phenylalanine is not dissolved, preventing imine formation. | Switch solvent system to MeOH/H₂O + 1 eq NaOH or use Phenylalanine Methyl Ester. |
| TLC/GC shows large amounts of Benzyl Alcohol. | Competitive Reduction: The reducing agent reduced the Benzaldehyde before it could form the imine. | STOP adding hydride and aldehyde together. Switch to "Stepwise" protocol or use STAB. |
| Reaction looks good, but aqueous workup yields <20%. | Isoelectric Trapping: Product is amphoteric and highly water-soluble at neutral pH. | Do not use standard neutral extraction. Adjust pH to isoelectric point (pI) for precipitation or use ion exchange. |
| Product contains significant N,N-dibenzyl impurity. | Over-Alkylation: Reaction conditions favor double addition. | Increase Phenylalanine stoichiometry (1.2–1.5 eq) or switch to STAB (milder). |
Module 1: The Imine Equilibrium (The "Hidden" Step)
The Issue: Many researchers treat reductive amination as a simple "mix and stir." However, the formation of the Schiff base (imine) between Phenylalanine and Benzaldehyde is an equilibrium process. If this equilibrium is not pushed forward before reduction, yield crashes.
Technical Insight:
Phenylalanine is a zwitterion (
-
Requirement: You must "unlock" the amine by adding exactly 1 equivalent of base (e.g., NaOH or KOH) if working in protic solvents, or use the ester form.
-
Water Management: Imine formation releases water. In reversible systems, excess water pushes the equilibrium back to the starting materials.
Diagnostic Question: Did you add a drying agent (e.g.,
-
If NO: You likely have significant unreacted aldehyde, which becomes benzyl alcohol upon reduction.
Module 2: Selecting the Reducing Agent
The Issue: Using the wrong hydride source is the #1 cause of chemoselectivity issues.
Comparison of Hydride Sources:
| Reagent | Reactivity | Risk Profile | Recommendation |
| Sodium Borohydride ( | High | Reduces Aldehydes & Imines. Must be used in a Stepwise protocol (Imine formation | Standard (Economic) |
| Sodium Cyanoborohydride ( | Medium | Toxic. Requires pH 6–7 control. | Legacy/Avoid |
| Sodium Triacetoxyborohydride (STAB) | Low/Selective | Reduces Imines ONLY. Does not touch aldehydes rapidly. Allows "One-Pot" mixing. | Preferred (High Yield) |
Module 3: The "Invisible" Loss (Workup & Isolation)
The Issue: You synthesized the product, but you washed it down the drain. N-benzyl-phenylalanine is an amino acid derivative.[1][2][3][4] It exists in three states depending on pH:
-
Acidic pH (< 2): Cationic (
/ ) Soluble in water. -
Basic pH (> 9): Anionic (
/ ) Soluble in water. -
Isoelectric Point (pI ~5.6): Zwitterionic (
/ ) Least soluble in water.
The Fix: Do not perform a standard extraction. Instead, perform an Isoelectric Precipitation .
-
Calculated pI:
-
Protocol: After reaction, acidify to pH 2 to remove organics, then carefully adjust the aqueous layer to pH 5.5–6.0 . The product should precipitate as a white solid.
Visual Troubleshooting Workflows
Figure 1: The Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield loss points in reductive amination.
Figure 2: The Optimized Reaction Pathway
Caption: Critical activation steps required before reduction can occur.
Optimized Protocol (The "Gold Standard")
Method: Stepwise Reductive Amination using
-
Solubilization (The Critical Step):
-
Dissolve DL-Phenylalanine (10 mmol) in 10 mL of 1N NaOH (10 mmol).
-
Why: Converts zwitterion to sodium salt (
), making the amine nucleophilic and the compound water-soluble.
-
-
Imine Formation:
-
Add Methanol (20 mL) to the aqueous solution.
-
Add Benzaldehyde (10.5 mmol, 1.05 eq).
-
Stir at Room Temp for 1–2 hours.
-
Checkpoint: The solution may become slightly cloudy or change color (yellowing) as the imine forms.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add
(0.6 eq, 6 mmol) portion-wise over 15 minutes. -
Note: We use 0.6 eq because each mole of Borohydride provides 4 hydrides.
-
Remove ice bath and stir for 2 hours.
-
-
Workup (Isoelectric Precipitation):
-
Concentrate in vacuo to remove Methanol.
-
Dilute the remaining aqueous residue with water (10 mL).
-
Wash with Diethyl Ether (2 x 15 mL) to remove unreacted Benzaldehyde and Benzyl Alcohol. (Discard Organic Layer) .
-
The Yield Step: Carefully acidify the aqueous layer with 1N HCl dropwise. Monitor pH.
-
Stop exactly at pH 5.5–6.0 .
-
Cool in fridge (4°C) for 2 hours. Filter the white precipitate.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][6][7] The Journal of Organic Chemistry, vol. 61, no.[5][6][7] 11, 1996, pp. 3849–3862.[5][7] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." MasterOrganicChemistry.com. Link
-
Creative Proteomics. "Isoelectric Point of Amino Acids: Calculation and Applications." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of N-benzyl-dl-phenylalanine
Introduction
N-benzyl-dl-phenylalanine is a significant derivative of the essential amino acid phenylalanine. Its structure is foundational in various fields, serving as a crucial building block in peptide synthesis, a component in the development of pharmaceuticals, and a chiral auxiliary in organic synthesis.[1] The N-benzyl group imparts unique properties, influencing the molecule's steric and electronic characteristics, which can be leveraged in drug design to enhance binding affinity or metabolic stability.[2] Given its utility, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most common and effective synthetic strategies for preparing N-benzyl-dl-phenylalanine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the optimal synthetic pathway for their specific application, balancing factors such as yield, purity, cost, and scalability.
Overview of Primary Synthetic Strategies
The synthesis of N-benzyl-dl-phenylalanine can be broadly approached from two distinct starting points: by modifying a pre-existing phenylalanine core or by constructing the amino acid backbone from simpler precursors. The three principal methods that exemplify these approaches are:
-
Reductive Amination: A constructive approach that forms the crucial C-N bond by reacting a keto-acid (phenylpyruvic acid) with benzylamine, followed by reduction.
-
Direct N-Alkylation (Nucleophilic Substitution): A direct modification approach starting with dl-phenylalanine and introducing the benzyl group via reaction with a benzyl halide.
-
The Strecker Synthesis: A classic de novo synthesis that builds the amino acid from an aldehyde (phenylacetaldehyde), benzylamine, and a cyanide source.
The choice between these routes is dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Caption: Overview of the main synthetic routes to N-benzyl-dl-phenylalanine.
Route 1: Reductive Amination of Phenylpyruvic Acid
Reductive amination is a highly efficient and widely used method for forming amine bonds. In this context, it involves the reaction of phenylpyruvic acid with benzylamine to form an intermediate imine (or enamine), which is then reduced in situ to yield the final product. This method is particularly attractive due to its high convergence and atom economy.
Mechanism and Rationale
The reaction proceeds in two key stages. First, the primary amine (benzylamine) condenses with the ketone of phenylpyruvic acid to form a Schiff base (imine). This condensation is typically reversible and often acid-catalyzed to facilitate the dehydration step. The imine is not isolated but is immediately subjected to reduction. The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion over the starting ketone, preventing unwanted side reactions.[3] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can be employed, offering a cleaner workup as the byproducts are gaseous.[4]
The causality for this one-pot process is efficiency; by keeping the imine concentration low via immediate reduction, the equilibrium of the initial condensation is driven towards product formation, maximizing the overall yield.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylpyruvic acid (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to control the exothermic reaction and hydrogen evolution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).
-
Workup and Purification:
-
Quench the reaction by slowly adding 1M HCl to decompose any remaining reducing agent.
-
Adjust the pH to neutral or slightly basic with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Route 2: Direct N-Alkylation of dl-Phenylalanine
This is arguably the most straightforward approach, involving the direct attachment of a benzyl group to the nitrogen atom of dl-phenylalanine. The reaction is a classic nucleophilic substitution (Sₙ2) where the amino group of phenylalanine acts as the nucleophile, attacking an electrophilic benzyl source, typically benzyl bromide or benzyl chloride.
Mechanism and Rationale
For the amino group to act as an effective nucleophile, the reaction is performed under basic conditions. A base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), is required to deprotonate the ammonium group of the zwitterionic amino acid, freeing the lone pair on the nitrogen. The primary challenge of this method is controlling the degree of alkylation. Over-alkylation can occur, leading to the formation of the dibenzylated quaternary ammonium salt.
To mitigate this, the stoichiometry of the benzyl halide is carefully controlled, often using only a slight excess. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions, but aqueous or alcoholic solutions are often used for better solubility of the amino acid salt. Protecting the carboxylic acid as an ester prior to alkylation can improve solubility in organic solvents and prevent side reactions, but this adds extra protection/deprotection steps to the overall synthesis.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: Suspend dl-phenylalanine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., ethanol).
-
Basification: Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq), to the suspension and stir until the phenylalanine is fully dissolved.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of ~6.
-
The product may precipitate upon acidification. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate to remove any unreacted benzyl bromide and benzyl alcohol (a common byproduct).
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of N-benzyl-dl-phenylalanine to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Route 3: The Strecker Synthesis
The Strecker synthesis is a powerful method for producing α-amino acids from aldehydes.[5][6] For N-benzyl-dl-phenylalanine, the synthesis begins with phenylacetaldehyde. This route constructs the entire amino acid scaffold in a multi-component reaction.
Mechanism and Rationale
The Strecker synthesis is a two-step process.[5]
-
α-Aminonitrile Formation: Phenylacetaldehyde first reacts with benzylamine to form an imine. A cyanide source, such as sodium cyanide (NaCN) or HCN, then attacks the imine carbon to form an α-aminonitrile.[7][8] This is the key bond-forming step that creates the stereocenter of the amino acid.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under either acidic or basic conditions. This converts the nitrile group into a carboxylic acid, yielding the final N-benzyl-dl-phenylalanine product.
This method is highly versatile, as a wide variety of amino acids can be synthesized by simply changing the starting aldehyde.[6] However, the primary drawback is the use of highly toxic cyanide salts, which requires stringent safety precautions. The harsh acidic or basic conditions required for hydrolysis can also be a limitation if sensitive functional groups are present.
Experimental Protocol: Strecker Synthesis
-
Reaction Setup (Caution: Cyanide is highly toxic): In a well-ventilated fume hood, combine phenylacetaldehyde (1.0 eq) and benzylamine (1.0 eq) in an aqueous ethanol solution.
-
Cyanide Addition: To this solution, add a solution of sodium cyanide (NaCN, 1.1 eq) in water dropwise. An exothermic reaction may be observed. Stir the mixture at room temperature for 24 hours.
-
Aminonitrile Isolation: The intermediate α-aminonitrile may separate as an oil. Extract the mixture with a solvent like dichloromethane, dry the organic layer, and concentrate to obtain the crude aminonitrile.
-
Hydrolysis:
-
Add the crude aminonitrile to a solution of concentrated hydrochloric acid (HCl).
-
Heat the mixture under reflux for 4-6 hours. This will hydrolyze the nitrile to a carboxylic acid and protonate the amine.
-
-
Workup and Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in water and neutralize with a base (e.g., ammonium hydroxide or NaOH) to the isoelectric point to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators and characteristics of each synthetic route are summarized below.
| Feature | Reductive Amination | Direct N-Alkylation | Strecker Synthesis |
| Starting Materials | Phenylpyruvic acid, Benzylamine | dl-Phenylalanine, Benzyl halide | Phenylacetaldehyde, Benzylamine, NaCN |
| Key Reagents | NaBH₄ or H₂/Pd-C | Na₂CO₃ or other bases | NaCN, HCl (for hydrolysis) |
| Reported Yield | High (>90% in some cases)[4] | Moderate to Good (60-85%) | Good (70-90%) |
| Reaction Conditions | Mild (0 °C to RT) | Mild to Moderate (RT to 60 °C) | RT for nitrile; Reflux for hydrolysis |
| Scalability | Good; suitable for large scale | Good; simple procedure | Moderate; limited by cyanide handling |
| Safety Concerns | Flammable H₂ gas (if used) | Benzyl halides are lachrymators | High toxicity of cyanide |
| Key Advantage | High yield, convergent | Operationally simple, direct | High versatility for other amino acids |
| Key Disadvantage | Phenylpyruvic acid can be expensive | Risk of over-alkylation | Use of highly toxic reagents |
Conclusion and Recommendations
Each synthetic route for N-benzyl-dl-phenylalanine offers a unique set of advantages and challenges. The optimal choice is highly dependent on the specific constraints and goals of the synthesis.
-
For Laboratory-Scale and High-Yield Synthesis: Reductive Amination is often the preferred method. It is a robust and high-yielding reaction that proceeds under mild conditions. While the starting keto-acid may be more expensive than phenylalanine, the excellent yields and clean reaction profiles often justify the cost.
-
For Simplicity and Cost-Effectiveness: Direct N-Alkylation is an excellent choice. It utilizes readily available and inexpensive starting materials (dl-phenylalanine). The procedure is straightforward, making it accessible for a wide range of applications, though optimization may be required to minimize the formation of byproducts.
-
For Versatility and Analogue Synthesis: The Strecker Synthesis remains a powerful tool, particularly when a library of related N-alkylated amino acids is desired, as the starting aldehyde can be easily varied. However, its use is strongly discouraged unless the laboratory is fully equipped to handle highly toxic cyanides safely.
Ultimately, the selection of a synthetic route requires a careful balancing of efficiency, cost, safety, and scale. This guide provides the foundational data and experimental context to make an informed and strategic decision.
References
-
ResearchGate. (2025). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Available at: [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available at: [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Available at: [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
Filo. (2023). Show how you would use a Strecker synthesis to make phenylalanine.Propose... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Show how you would use a Strecker synthesis to make phenylalanine.Propose.. [askfilo.com]
Comparative Guide: Catalytic Strategies for N-Benzylation of Phenylalanine
Executive Summary
The N-benzylation of Phenylalanine (Phe) presents a classic yet deceptive challenge in organic synthesis. While theoretically simple, the reaction is complicated by the zwitterionic nature of the substrate, the high risk of racemization at the
This guide moves beyond textbook definitions to compare three distinct catalytic distinct architectures:
-
Reductive Amination (Pd/C or Hydrides): The industrial standard for enantiomeric retention.
-
Phase Transfer Catalysis (Quaternary Ammoniums): The cost-effective solution for scale-up, provided base-mediated racemization is controlled.
-
Hydrogen Borrowing (Iridium Complexes): The emerging "Green" standard utilizing benzyl alcohol with water as the sole byproduct.
Mechanistic Architecture
To understand the catalyst selection, one must visualize the competing pathways. The diagram below illustrates how different catalysts access the N-benzyl product through distinct intermediates.
Figure 1: Mechanistic divergence of N-benzylation pathways. Note that Reductive Amination and Hydrogen Borrowing share an imine intermediate, avoiding the racemization-prone enolate pathway common in direct substitution.
Head-to-Head Catalyst Evaluation
A. Reductive Amination (The Gold Standard)
Catalysts: Palladium on Carbon (
-
Mechanism: Condensation of Phe with benzaldehyde forms a Schiff base, which is selectively reduced.
-
Performance:
-
Selectivity: Excellent. The steric bulk of the intermediate imine discourages a second attack, minimizing N,N-dibenzyl formation.
-
Stereochemistry: Superior retention.[1] Because the reaction does not require strong bases, the acidic
-proton remains undisturbed.
-
-
Critical Insight: While
is common, it is often too aggressive, reducing the aldehyde before imine formation. or catalytic hydrogenation ( ) is preferred for cleaner profiles.
B. Phase Transfer Catalysis (The Scalable Contender)
Catalysts: Tetrabutylammonium Bromide (TBAB) or Chiral Cinchona Alkaloids (e.g., N-benzylcinchonidinium).
-
Mechanism: Direct
displacement of benzyl bromide. The catalyst shuttles the anionic Phe (or its ester) from the aqueous phase to the organic phase. -
Performance:
-
Selectivity: Moderate. Requires strict stoichiometry control to prevent over-alkylation.
-
Stereochemistry: High Risk. The use of bases (KOH/NaOH) to solubilize Phe can deprotonate the
-carbon, leading to racemization.
-
-
Critical Insight: To maintain chirality, avoid simple quaternary salts. Use Chiral Phase Transfer Catalysts (CPTC) like Cinchona derivatives at low temperatures (-20°C). This creates a chiral pocket that blocks the "wrong" face of the enolate, preserving (or inducing) enantioselectivity [1].
C. Hydrogen Borrowing (The Green Innovator)
Catalysts: Pentamethylcyclopentadienyl Iridium (
-
Mechanism: The catalyst "steals" hydrogen from benzyl alcohol to form benzaldehyde (in situ), condenses it with Phe to form an imine, and then "returns" the hydrogen to reduce the imine to the amine.
-
Performance:
-
Critical Insight: This is the most atom-economical route. The only byproduct is water.[2][3] However, it requires higher temperatures (reflux), which can be incompatible with thermally labile substrates.
Comparative Data Matrix
| Feature | Reductive Amination ( | Phase Transfer (PTC) | Hydrogen Borrowing (Ir) |
| Reagent | Benzaldehyde | Benzyl Bromide | Benzyl Alcohol |
| Yield | 85 - 95% | 70 - 90% | 80 - 92% |
| Enantiomeric Excess (ee) | >99% (Retention) | Variable (Requires Chiral Cat.) | >98% (Retention) |
| Mono/Di Selectivity | High (Mono) | Low (Mix) | High (Mono) |
| Green Metric (E-Factor) | Moderate (Solvents) | Poor (Halogenated waste) | Excellent (Water byproduct) |
| Cost | Moderate | Low | High (Catalyst cost) |
| Primary Risk | Racemization / Over-alkylation | High Temp / Cost |
Validated Experimental Protocols
Protocol A: Standard Reductive Amination (High Purity)
Best for: Drug intermediates requiring strict stereochemical retention.
-
Preparation: Dissolve L-Phenylalanine (10 mmol) in Methanol (30 mL). Add NaOH (10 mmol) to solubilize the zwitterion (convert to carboxylate).
-
Imine Formation: Add Benzaldehyde (10.5 mmol). Stir at RT for 1 hour. Note: The solution may turn slightly yellow indicating imine formation.
-
Reduction: Cool to 0°C. Add
(or preferably for milder conditions) (12 mmol) portion-wise over 20 minutes.-
Why portion-wise? To prevent rapid hydrogen evolution and exotherms that could degrade the imine.
-
-
Workup: Quench with 1N HCl to pH 2 (decomposes excess borohydride). Neutralize to pH 7 with
. Extract with Ethyl Acetate.[4] -
Purification: Crystallization from Ethanol/Water.
Protocol B: Green Hydrogen Borrowing (Ir-Catalyzed)
Best for: Sustainable process development and avoiding alkyl halides.
-
Catalyst Activation: In a glovebox or under Argon, charge a pressure tube with
(1 mol%) and ligand (if required by specific variant). -
Reaction Mix: Add L-Phenylalanine (5 mmol), Benzyl Alcohol (5.5 mmol), and solvent.
-
Solvent Choice:Trifluoroethanol (TFE) or Water.
-
Expert Note: TFE is crucial here. It stabilizes the ionic intermediates and improves the solubility of the amino acid without requiring a strong base [2].
-
-
Execution: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Evaporate solvent. The residue is often pure enough for use; otherwise, flash chromatography (DCM/MeOH).
Troubleshooting & Expert Insights
The Racemization Trap
Racemization in Phe derivatives usually occurs via the Oxazolone Mechanism or direct
-
Diagnosis: If your product has low optical rotation, check your base strength.
-
Fix: In PTC methods, switch from NaOH to
or use a buffer. In reductive amination, ensure the temperature remains low during the reduction step.
Solubility of Zwitterions
Unprotected Phenylalanine is notoriously insoluble in organic solvents (DCM, Toluene) used for alkylation.
-
The Mistake: Adding more solvent.
-
The Fix: Use a "Phase Transfer" approach even if not using a PTC catalyst.[5] Use a methanol/water mix for homogeneity, or protect the carboxylic acid as a methyl ester (Phe-OMe) to make it organic-soluble before benzylation.
Decision Logic (Graphviz)
Figure 2: Decision matrix for catalyst selection based on project constraints.
References
-
Lygo, B., & Andrews, B. I. (2004).[6] Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research. Link
-
Martín-Matute, B., et al. (2013). Iridium(III) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation. Green Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[2][7][8] Advanced Synthesis & Catalysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. Iridium(iii) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stereochemical Verification of N-Benzyl-Phenylalanine: A Comparative Technical Guide
Executive Summary
The synthesis of N-benzyl-phenylalanine (N-Bn-Phe) via reductive amination is a cornerstone reaction in the production of peptidomimetics and chiral auxiliaries. However, this transformation introduces significant stereochemical risks: partial racemization during imine formation and the generation of achiral or over-alkylated impurities (e.g., N,N-dibenzyl species) that can skew polarimetric readings.
While polarimetry (
Part 1: The Stereochemical Challenge
The Optical Rotation Shift
Unlike native L-Phenylalanine, which exhibits a specific rotation of
Critical Warning: Literature values for N-benzyl-phenylalanine derivatives vary wildly based on the salt form (HCl vs. Tosylate) and solvent pH. Relying on a single literature value without internal validation is a primary cause of OOS (Out of Specification) investigations.
The Impurity Spectrum
In reductive amination (Benzaldehyde + L-Phe + Reducing Agent), three species commonly co-elute or affect rotation:
-
Target: N-Benzyl-L-Phe (Secondary amine).
-
Impurity A: N,N-Dibenzyl-L-Phe (Tertiary amine, distinct rotation).
-
Impurity B: Unreacted L-Phe (Primary amine).
-
Impurity C: N-Benzyl-D-Phe (Enantiomer, caused by racemization).
Part 2: Self-Validating Experimental Protocol
Do not rely solely on external literature values. You must establish an Internal Reference Standard for your specific salt form.
Workflow Diagram
Figure 1: The "Truth-First" workflow. Polarimetry is calibrated against a Chiral HPLC confirmed sample.
Polarimetry Protocol (Standard Operating Procedure)
Objective: Determine specific rotation
Reagents:
-
Solvent: 1M HCl or Glacial Acetic Acid (AcOH).
-
Why:N-benzyl amino acids are zwitterionic. In water/methanol, they may aggregate or exist in equilibrium between free base and zwitterion, causing drifting rotation values. Acidic media forces the protonated ammonium form (
), stabilizing the conformation.
-
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
Step-by-Step:
-
Drying: Dry the sample at 60°C under vacuum ( < 5 mbar) for 4 hours. Solvent inclusion (water/methanol) is the #1 error source in weight-based rotation calculations.
-
Weighing: Accurately weigh
( ) of the dried sample. -
Dissolution: Transfer to a
volumetric flask. Dissolve in 1M HCl (or Glacial AcOH). Sonicate if necessary to ensure complete dissolution.-
Concentration:
.
-
-
Temperature Equilibration: The cell must be thermostated to
.-
Note: Temperature coefficients for amino acids are high. A
deviation can shift rotation by .
-
-
Blanking: Blank the instrument with the exact same batch of solvent used for dissolution.
-
Measurement: Record the average of 5 readings (
). -
Calculation:
Where:- = Observed rotation (degrees)[1]
- = Path length (dm) (usually 1 dm)
- = Concentration ( g/100 mL)
Expected Range (Guideline Only):
-
L-Isomer (HCl salt) in 1N HCl: Typically Positive (+) rotation.
-
L-Isomer (Methyl Ester HCl) in MeOH: Typically Positive (+) rotation (approx
to ). -
Note: If you observe a negative rotation for the L-isomer in acid, verify you have not accidentally synthesized the ester or the D-isomer.
Part 3: Comparative Analysis (Polarimetry vs. Alternatives)
For drug development, relying solely on polarimetry is risky. The following table compares the three primary verification methods.
| Feature | Polarimetry ( | Chiral HPLC (CSP) | NMR w/ Chiral Solvating Agent |
| Primary Utility | Routine QC, Batch Consistency | Absolute Purity, Trace Enantiomer Detection | Quick R&D Check, Structure Verification |
| Limit of Detection (LOD) | High (~1-2% impurity) | Very Low (<0.05% impurity) | Moderate (~1-2% impurity) |
| Sample Requirement | High (~100 mg - 1 g) | Low (< 1 mg) | Medium (~10-20 mg) |
| Throughput | High (5 mins/sample) | Low (20-40 mins/sample) | Medium (15 mins/sample) |
| Susceptibility | High: Affected by moisture, achiral impurities, and solvent pH. | Low: Separates impurities from the main peak. | Medium: Peak overlap can obscure data. |
| Cost per Run | Low | High (Columns/Solvents) | Medium (Deuterated solvents) |
Why HPLC is the "Gold Standard"
Polarimetry is an aggregate measurement. If your sample is 90% L-isomer (
Part 4: Advanced Validation (Chiral HPLC Method)
To validate your polarimetry results, use this HPLC method. This system separates the N-benzyl derivative from the native amino acid and resolves the enantiomers.
Recommended Method (Polysaccharide Phase)
-
Column: Chiralpak IA or Chiralcel OD-H (Immobilized/Coated Amylose/Cellulose derivatives).
-
Why: These columns are superior for aromatic amino acids due to
interactions with the stationary phase.
-
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Role of TFA: The Trifluoroacetic acid (0.1%) is mandatory . It suppresses the ionization of the secondary amine, sharpening the peak shape and preventing tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzyl chromophore).
-
Temperature: 25°C.
Decision Logic Diagram
Figure 2: Decision matrix for handling polarimetric deviations.
References
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Enantiomer Resolution. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Amino Acid and Peptide Chiral Separations Handbook. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97370, N-Benzoyl-L-phenylalanine. Retrieved from
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Retrieved from
-
Chem-Impex International. (2025). Product Specification: N-Benzyl-D-phenylalanine methyl ester hydrochloride. Retrieved from
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Phenylalanine Derivatives in Oncology Research
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and intricate. For researchers, scientists, and drug development professionals, a critical phase in this journey is the rigorous comparison of a compound's performance in controlled laboratory settings (in vitro) versus its efficacy within a living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of novel phenylalanine derivatives, a class of compounds demonstrating significant potential in oncology. By examining key experimental data and the underlying scientific principles, this guide aims to offer a comprehensive resource for evaluating and advancing these promising therapeutic candidates.
Introduction to Phenylalanine Derivatives in Cancer Therapy
Phenylalanine, an essential amino acid, serves as a fundamental building block for proteins and plays a crucial role in various physiological processes. Its unique chemical structure has made it an attractive scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. In the context of oncology, the rationale for exploring phenylalanine derivatives lies in their potential to selectively target cancer cells. Tumor cells often exhibit an increased demand for amino acids to fuel their rapid proliferation, making them potentially more susceptible to agents that mimic or interfere with amino acid metabolism and transport. The N-benzyl and other modifications to the phenylalanine backbone can significantly alter the compound's biological activity, bioavailability, and target specificity.
This guide will delve into the comparative efficacy of two distinct classes of phenylalanine derivatives that have shown considerable promise in preclinical studies: chiral baicalin-phenylalanine conjugates and a novel L-phenylalanine dipeptide. Through a detailed analysis of their performance in both cellular and animal models, we will elucidate the critical factors that govern their therapeutic potential.
Comparative Efficacy Analysis: From the Benchtop to Preclinical Models
A crucial aspect of preclinical drug development is understanding the correlation between a compound's activity in cell-based assays and its performance in animal models. While in vitro studies offer a rapid and cost-effective means of screening large numbers of compounds and elucidating their mechanisms of action, they often do not fully recapitulate the complex physiological environment of a living organism. Consequently, in vivo studies are indispensable for evaluating a drug candidate's true therapeutic potential, including its pharmacokinetic and pharmacodynamic properties.
Chiral Baicalin-Phenylalanine Derivatives: A Study in Stereospecificity and Efficacy
In a recent study, a series of chiral derivatives were synthesized by conjugating baicalin, a flavonoid with known anticancer properties, with either D- or L-phenylalanine methyl ester, designated as BAD and BAL respectively.[1] The study provided a direct comparison of their in vitro cytotoxicity and in vivo antitumor activity.
In Vitro Efficacy:
The antiproliferative activity of BAD and BAL was assessed against a panel of human cancer cell lines using the MTT assay. The results, summarized in Table 1, demonstrate that both derivatives exhibited significantly enhanced cytotoxicity compared to the parent compound, baicalin. Notably, the L-enantiomer, BAL, consistently displayed superior potency across the tested cell lines.
Table 1: In Vitro Cytotoxicity of Baicalin and its Phenylalanine Derivatives (IC50, µM)
| Compound | A549 (Lung Cancer) | H460 (Lung Cancer) | Calu-1 (Lung Cancer) |
| Baicalin | 45.32 ± 2.15 | 52.87 ± 3.41 | 61.23 ± 4.78 |
| BAD (D-form) | 5.67 ± 0.43 | 7.89 ± 0.62 | 9.12 ± 0.88 |
| BAL (L-form) | 3.78 ± 0.29 | 5.11 ± 0.45 | 6.43 ± 0.51 |
Data presented as mean ± standard deviation.[1]
In Vivo Efficacy:
To evaluate the in vivo anticancer potential, a xenograft model was established by subcutaneously implanting A549 human lung cancer cells into nude mice. The mice were then treated with baicalin, BAD, or BAL. The tumor growth inhibition rates, presented in Table 2, clearly indicate the superior in vivo efficacy of the phenylalanine derivatives, with BAL once again demonstrating the most potent antitumor activity.[1]
Table 2: In Vivo Antitumor Efficacy of Baicalin and its Phenylalanine Derivatives in A549 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Inhibition Rate (%) |
| Control (Vehicle) | - | Intraperitoneal | 0 |
| Baicalin | 50 mg/kg/day | Intraperitoneal | 35.01 |
| BAD (D-form) | 50 mg/kg/day | Intraperitoneal | 53.30 |
| BAL (L-form) | 50 mg/kg/day | Intraperitoneal | 59.35 |
Treatment duration was 24 days.[1]
The strong correlation between the in vitro and in vivo results for the baicalin-phenylalanine derivatives underscores the predictive value of the initial cell-based screening in this case. The enhanced efficacy of these derivatives is attributed to their ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway.
A Novel L-Phenylalanine Dipeptide: Targeting Key Signaling Nodes in Prostate Cancer
Another promising example is the novel L-phenylalanine dipeptide derivative, HXL131, which has demonstrated significant antitumor activity in prostate cancer models.[2]
In Vitro Efficacy:
In vitro studies using the PC3 human prostate cancer cell line revealed that HXL131 effectively inhibits cell proliferation, induces apoptosis, and arrests the cell cycle at the G2/M phase in a concentration-dependent manner.[2] Furthermore, wound-healing assays demonstrated its ability to impede cancer cell migration.
Mechanism of Action:
Mechanistic studies identified Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9) as direct molecular targets of HXL131.[2] By upregulating these proteins, HXL131 modulates downstream signaling pathways that are critical for cancer cell survival and metastasis.
While the study reported significant in vivo efficacy in inhibiting prostate tumor growth and metastasis, specific quantitative data on tumor growth inhibition were not provided in a comparative format. However, the detailed mechanistic insights gained from the in vitro work provide a strong rationale for its observed in vivo activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are standard protocols for the key assays used in the evaluation of these phenylalanine derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., phenylalanine derivatives) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (vehicle control, positive control, and test compound groups). Administer the treatments according to the specified dosage, route, and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) rate.
Visualizing the Mechanism of Action
Understanding the molecular pathways through which a compound exerts its therapeutic effect is paramount for rational drug design and development. Graphviz diagrams can effectively illustrate these complex signaling networks.
PI3K/Akt Signaling Pathway and the Action of Baicalin-Phenylalanine Derivatives
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The baicalin-phenylalanine derivative, BAL, has been shown to induce apoptosis by inhibiting this pathway.
Caption: The PI3K/Akt signaling pathway and the inhibitory effect of the BAL derivative.
DUSP1/TNFSF9 Pathway and the Action of HXL131
The L-phenylalanine dipeptide HXL131 exerts its anticancer effects in prostate cancer by upregulating DUSP1 and TNFSF9, which in turn modulate downstream pathways related to cell survival and metastasis.
Caption: The proposed mechanism of action for the HXL131 dipeptide in prostate cancer cells.
Conclusion and Future Directions
The comparative analysis of the in vitro and in vivo efficacy of these novel phenylalanine derivatives provides compelling evidence for their therapeutic potential in oncology. The chiral baicalin-phenylalanine conjugates, particularly the L-enantiomer (BAL), demonstrate a strong correlation between their potent cytotoxic effects in cell culture and their significant tumor growth inhibition in a preclinical model. This highlights the importance of stereochemistry in drug design and the utility of in vitro assays in predicting in vivo outcomes for this class of compounds.
The L-phenylalanine dipeptide HXL131 showcases the power of mechanistic studies in understanding a compound's therapeutic action. While detailed quantitative in vivo data would further strengthen its profile, the identification of its direct molecular targets, DUSP1 and TNFSF9, provides a solid foundation for its continued development and for the design of next-generation derivatives with enhanced potency and selectivity.
For researchers in the field, this guide underscores the necessity of a multi-faceted approach to drug evaluation. A robust preclinical data package should not only include comprehensive in vitro and in vivo efficacy data but also a thorough investigation of the compound's mechanism of action. Future research in this area should focus on:
-
Expanding the Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of N-benzyl-dl-phenylalanine and other phenylalanine derivatives to identify key structural features that govern their anticancer activity.
-
Comprehensive Pharmacokinetic and Toxicological Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates.
-
Exploring Combination Therapies: Investigating the potential synergistic effects of these phenylalanine derivatives when used in combination with existing chemotherapeutic agents or targeted therapies.
By systematically bridging the gap between in vitro discoveries and in vivo validation, the scientific community can accelerate the translation of promising phenylalanine derivatives into novel and effective cancer therapies.
References
-
Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PubMed. (2020, September 1). PubMed. Retrieved from [Link]
-
A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed. (2022, September 18). PubMed. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling dl-Phenylalanine, N-benzyl-
Executive Summary & Risk Context
The "Why" Behind the Protocol As researchers and drug development professionals, we often handle intermediates like N-benzyl-dl-phenylalanine (CAS: 115661-29-7 or similar stereoisomers) under the assumption that amino acid derivatives are inherently benign.[1] This is a dangerous oversimplification.
While N-benzyl-dl-phenylalanine is not typically classified as acutely toxic (like cyanides) or highly corrosive (like strong acids), it presents two specific risks that require a stricter protocol than standard "salt and sugar" chemistry:
-
Bioactive Ambiguity: As a secondary amine and a structural analog used in peptide synthesis and potential neurological drug targets, this compound possesses unknown biological activity. In R&D, we must apply the Precautionary Principle —treating the substance as a potential sensitizer until proven otherwise.
-
Physical Dispersion: This compound typically exists as a fine, electrostatic powder. The primary route of exposure is not ingestion, but inhalation of fugitive dust and transdermal absorption via contaminated surfaces.
This guide moves beyond the generic SDS to provide a logistical framework for handling this specific intermediate with zero contamination.
Hazard Identification & Risk Analysis
| Hazard Category | Classification (GHS/OSHA) | Operational Implication |
| Health | Skin Irrit. 2 (H315)Eye Irrit.[1] 2A (H319)STOT SE 3 (H335) | Dust causes immediate irritation to mucous membranes. Long-term sensitization is a risk with benzyl-amines.[1] |
| Physical | Combustible Dust | Finely divided powder can form explosive mixtures in air if handled in bulk (kg scale) without grounding. |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[1][2] Air-sensitive (hygroscopic potential).[1] |
Critical Note on Causality: The benzyl group increases the lipophilicity of the phenylalanine molecule compared to the free amino acid. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal protection critical.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.[1] If one layer fails, the next captures the hazard.
| Body Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary: N95 or P100 Respirator | Engineering controls (Hood) are the first line of defense against fugitive dust.[1] Respirators are required only if weighing outside a hood.[1] |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) | N-benzyl derivatives can permeate thin latex.[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a seal.[1] |
| Body | Lab Coat (Tyvek or Cotton/Poly) + Sleeve Covers | Wrist gaps are the most common exposure point. Disposable sleeve covers bridge the gap between glove and coat. |
Operational Workflow: The "Zero-Dust" Protocol[1]
This workflow uses a Graphviz visualization to map the logic of the handling process.
Figure 1: The "Zero-Dust" operational loop ensures that decontamination occurs before the operator leaves the safety of the fume hood.[1]
Detailed Methodology
Step 1: Preparation & Static Control
-
The Problem: Dry amino acid powders are prone to static charge, causing them to "jump" off spatulas.
-
The Fix: Use an ionizing fan or an anti-static gun inside the weigh station. Alternatively, wipe the spatula with an anti-static cloth before use.
-
Setup: Place a secondary containment tray (spill tray) inside the fume hood. All work happens inside this tray.[1]
Step 2: Weighing & Transfer
-
Tare the receiving vessel (flask/vial) before opening the chemical container.
-
Open the N-benzyl-dl-phenylalanine container only inside the hood.[1]
-
Transfer slowly.[1] Avoid dumping; pour or scoop gently to minimize the "dust cloud" effect.
-
Self-Validation: If you see dust settling on the black surface of the spill tray, your transfer technique is too aggressive.
Step 3: Decontamination (The "Exit Strategy")
-
Before removing your hands from the hood, wipe the exterior of the receiving vessel with a Kimwipe dampened with 70% Ethanol.
-
Dispose of the Kimwipe in the solid waste container inside the hood.
-
Remove the outer pair of gloves inside the hood and dispose of them. This ensures no chemical residue touches the lab doorknobs or your notebook.
Waste Management & Disposal
Disposal must comply with RCRA and local regulations. Do not treat this as general trash.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste: Mother liquors or cleaning solutions containing the compound should be segregated into Organic Solvents (Non-Halogenated) unless halogenated solvents (DCM) were used in the process.
-
Destruction Method: Commercial incineration is the standard disposal method for nitrogen-containing organic intermediates to prevent environmental accumulation.[1]
Emergency Response
-
Inhalation: Move to fresh air immediately. The dust is an upper respiratory irritant. If wheezing occurs, seek medical attention (SDS Section 4).
-
Eye Contact: Flush with water for 15 minutes.[1][3][4] Do not rub eyes, as solid particles can scratch the cornea.
-
Spill Cleanup:
-
Do not dry sweep (creates dust).[1]
-
Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.
-
Scoop up the wet material and place it in a hazardous waste bag.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97370, Benzoyl-L-phenylalanine (Structural Analog).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5] 29 CFR 1910.1200.[1][4][5][6] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
